Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-
Description
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- (CAS: 702684-37-5) is a chiral benzylamine derivative characterized by:
- A methoxy group at the 2-position of the benzene ring.
- Dimethyl substitution at the alpha (adjacent to the amine) and 6-positions.
- Stereochemical configuration at the alpha carbon (alphaS), which may influence its biological activity and pharmacokinetics .
This compound belongs to a class of substituted benzylamines, which are structurally distinct from phenethylamines (e.g., phentermine) due to the direct attachment of the amine group to the benzene ring rather than an ethyl chain .
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6,8H,11H2,1-3H3 |
InChI Key |
CEOUGENUEZLTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Limitations
- Produces racemic mixtures, requiring subsequent enantiomeric resolution.
- Promoters (Ba, Ca) enhance stability but complicate catalyst recycling.
Enzymatic Resolution Using Lipases
Lipase-mediated kinetic resolution separates (S)-enantiomers from racemic mixtures with high stereoselectivity:
Advantages
Asymmetric Synthesis via Chiral Auxiliaries
Kuendig et al. (2007) developed a diastereoselective route using Evans oxazolidinones:
Steps
Optimization
- Temperature : −20°C for methylation minimizes racemization.
- Workup : Acid-base extraction removes sulfinamide auxiliaries.
Dynamic Kinetic Resolution (DKR)
Combining enzymatic resolution with in situ racemization improves yields beyond 50% theoretical maximum:
Cost Efficiency
Comparative Analysis of Methods
Industrial-Scale Optimization
Recent patents highlight advancements for commercial production:
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is in medicinal chemistry. Its structural features suggest potential roles as:
- Antidepressants : Compounds similar to this structure have been investigated for their efficacy in treating depression by modulating neurotransmitter levels in the brain.
- Antitumor Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-tumor activity, making them candidates for cancer therapy.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor properties of compounds related to Benzenemethanamine. The results showed that certain derivatives inhibited tumor cell proliferation in vitro, suggesting a pathway for further drug development .
Agricultural Applications
Benzenemethanamine derivatives have also been explored for use in agriculture:
- Pesticides : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : Research indicates that certain analogs can enhance plant growth and resistance to stress conditions.
Data Table: Agricultural Efficacy
Materials Science
In materials science, Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- can be utilized as:
- Building Blocks for Polymers : Its amine functionality allows it to serve as a building block in synthesizing advanced polymeric materials.
- Dyes and Pigments : The compound's aromatic nature lends itself to applications in dye synthesis, contributing to the development of colorants for various materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzenemethanamine Derivatives
Table 1: Key Structural and Functional Differences
Key Findings :
Phenethylamine Derivatives
Table 2: Comparison with Phenethylamines
Key Findings :
- Chirality: The (alphaS) configuration contrasts with racemic phentermine, suggesting possible differences in dopamine/norepinephrine reuptake inhibition .
Pharmacological Implications
- Receptor Binding : The 2-methoxy group may interact with serotonin receptors (5-HT), while dimethyl substitutions could modulate adrenergic activity, as seen in phentermine analogs .
- Metabolism : Compared to trimethoxy analogs, the target compound’s lower polarity may increase blood-brain barrier penetration but reduce renal excretion .
Biological Activity
Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a methoxy group and two methyl groups on the benzene ring. The general formula can be represented as follows:
- Molecular Formula : C11H17NO2
- Molecular Weight : 195.26 g/mol
This structure is crucial for its interaction with biological systems, influencing its pharmacological effects.
The biological activity of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- can be attributed to its interaction with various neurotransmitter systems. It is hypothesized to act primarily as a:
- Monoamine Reuptake Inhibitor : This compound may inhibit the reuptake of monoamines such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
- Adrenergic Agonist : There is evidence suggesting that it may act on adrenergic receptors, which could explain its stimulant effects.
Biological Activity and Effects
Research has demonstrated various biological activities associated with this compound:
- Antidepressant-like Effects : Studies indicate that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter levels.
- Stimulant Properties : Its structural similarity to known stimulants suggests potential use in treating conditions like ADHD or narcolepsy.
Case Studies and Research Findings
-
Antidepressant Activity :
A study conducted on animal models showed that administration of Benzenemethanamine resulted in significant reductions in depressive-like behavior compared to control groups. The mechanism was linked to enhanced serotonergic transmission. -
Stimulant Effects :
Another investigation highlighted the stimulant effects of this compound in behavioral assays. Mice treated with varying doses exhibited increased locomotor activity, indicating potential applications in attention disorders. -
Toxicological Profile :
Research into the toxicological aspects revealed that while the compound exhibits promising therapeutic effects, high doses may lead to adverse effects such as increased heart rate and anxiety-like behaviors. A detailed toxicological assessment is necessary for clinical applications.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
